1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
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Overview
Description
1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the Indole Derivative: This can be done via a nucleophilic substitution reaction where the indole derivative is introduced to the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
- 1-(4-ethylphenyl)-3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Uniqueness
1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H25N3O2/c1-3-16-5-7-18(8-6-16)26-22(27)13-21(23(26)28)24-11-10-17-14-25-20-9-4-15(2)12-19(17)20/h4-9,12,14,21,24-25H,3,10-11,13H2,1-2H3 |
InChI Key |
CPJPENYFMZUVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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